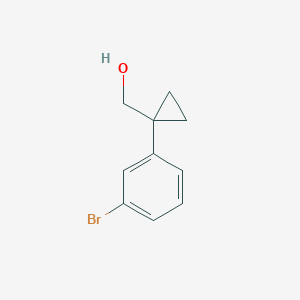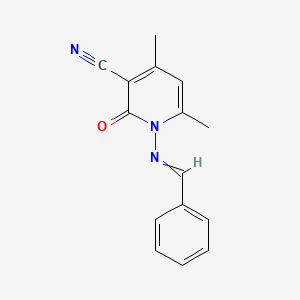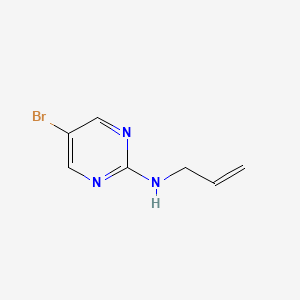
N-Allyl-5-bromopyrimidin-2-amine
Overview
Description
N-Allyl-5-bromopyrimidin-2-amine: is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets
Mode of Action
It’s known that the compound undergoes cyclization in a basic medium to form pyrimidine diones . The alkylation of these diones with iodomethane occurs at the sulfur atom, forming methylsulfanyl derivatives . These reactions suggest that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s chemical structure suggests it may interact with pathways involving pyrimidine metabolism
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability
Result of Action
Similar compounds have been shown to have antiproliferative activity against selected human cancer cell lines . This suggests that Allyl-(5-bromo-pyrimidin-2-YL)-amine may have similar effects.
Action Environment
It’s known that the compound’s reactions occur in a basic medium . This suggests that the compound’s action may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-5-bromopyrimidin-2-amine typically involves the bromination of pyrimidine derivatives followed by the introduction of an allyl group. One common method includes:
Bromination: Starting with 2-aminopyrimidine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent quality and yield.
Automated Allylation: Employing automated systems for the allylation step to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-5-bromopyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxide derivatives.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid, water.
Reduction: LiAlH4, NaBH4, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Allyl-5-bromopyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2-Amino-5-bromopyrimidine: A precursor in the synthesis of N-Allyl-5-bromopyrimidin-2-amine, used in similar applications.
2-Amino-5-bromopyridine: Another brominated aromatic amine with applications in labeling and synthesis of complex molecules.
2-Amino-6-bromopyridine: Used in the synthesis of polycyclic azaarenes and other heterocyclic compounds.
Uniqueness: this compound is unique due to the presence of both an allyl group and a bromine atom on the pyrimidine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of novel compounds with specific properties and applications.
Properties
IUPAC Name |
5-bromo-N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZYUUCQZODXKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275398 | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-97-5 | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-2-propen-1-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101275398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylic acid](/img/structure/B3434253.png)
![2,5,6-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3434271.png)
![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B3434276.png)
![2-(1,3-Benzodioxol-5-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B3434278.png)
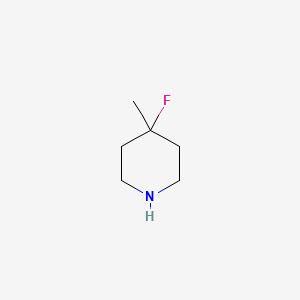
![4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3434297.png)
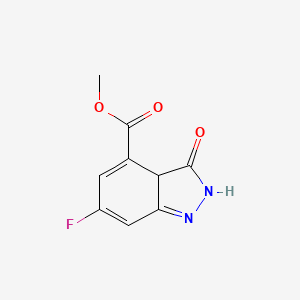
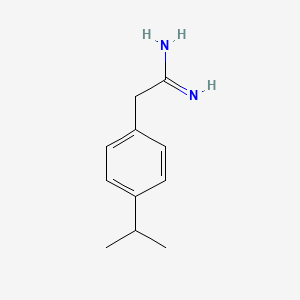
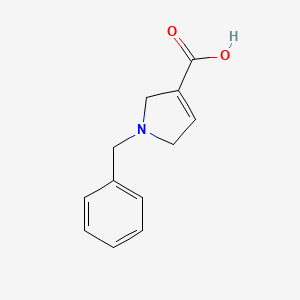
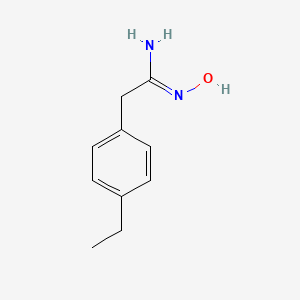
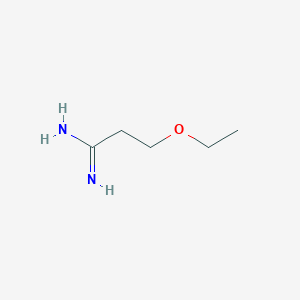
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B3434333.png)
